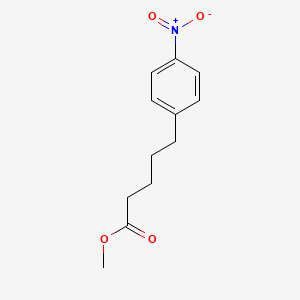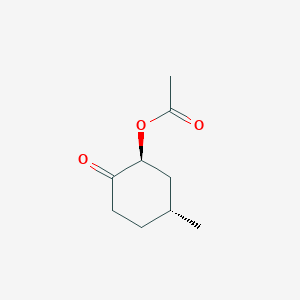![molecular formula C13H16O4 B14589477 4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid CAS No. 61495-30-5](/img/structure/B14589477.png)
4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of a methoxy group and a butanoic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromobenzaldehyde and ethyl acetoacetate in the presence of a base like sodium ethoxide.
Methoxy Group Introduction: The intermediate is then subjected to a methoxylation reaction using dimethyl sulfate to introduce the methoxy group.
Hydrolysis and Decarboxylation: The final steps involve hydrolysis and decarboxylation to yield the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted phenyl derivatives.
Scientific Research Applications
4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2-Methoxy-2-oxoethyl)phenyl]boronic acid
- 4-[4-(2-Methoxy-2-oxoethyl)phenyl]acetic acid
Uniqueness
4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid is unique due to its specific structural features, such as the presence of a butanoic acid moiety, which distinguishes it from similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
CAS No. |
61495-30-5 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-[4-(2-methoxy-2-oxoethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C13H16O4/c1-17-13(16)9-11-7-5-10(6-8-11)3-2-4-12(14)15/h5-8H,2-4,9H2,1H3,(H,14,15) |
InChI Key |
IDPJFOHXAMVDLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)

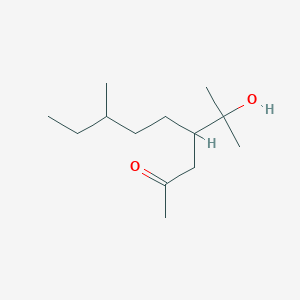
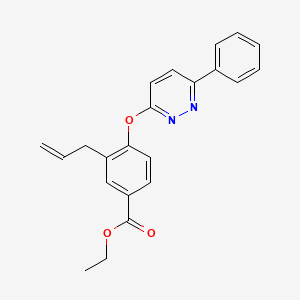
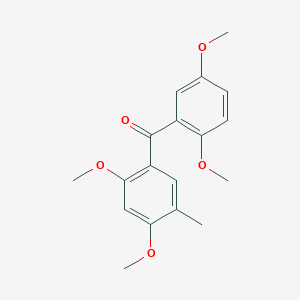
![1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine](/img/structure/B14589453.png)



![4-[3-(Diethylamino)propyl]phenol;hydrobromide](/img/structure/B14589475.png)
